molecular formula C54H74N4O6 B3182638 Hydrogen ionophore V CAS No. 1000849-91-1

Hydrogen ionophore V

Cat. No.: B3182638
CAS No.: 1000849-91-1
M. Wt: 875.2 g/mol
InChI Key: DPCWLCIELLZKFN-UHFFFAOYSA-N
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Description

Hydrogen ionophore V is a chemical compound that functions as an ionophore, facilitating the transport of hydrogen ions (protons) across biological membranes. Ionophores are molecules that can bind ions and transport them across lipid bilayers, which is crucial in various biological and chemical processes. This compound is particularly significant due to its ability to selectively transport hydrogen ions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen ionophore V typically involves organic synthesis techniques. The process begins with the preparation of the core structure, which is then functionalized with specific groups to enhance its ionophoric properties. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Hydrogen ionophore V can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: this compound can be reduced, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

Hydrogen ionophore V has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of ion transport mechanisms and membrane chemistry.

    Biology: Facilitates the study of proton gradients and their role in cellular processes.

    Medicine: Investigated for its potential in drug delivery systems and as a tool for studying cellular ion homeostasis.

    Industry: Utilized in the development of sensors and analytical devices for detecting hydrogen ions in various samples.

Mechanism of Action

Hydrogen ionophore V functions by binding to hydrogen ions and facilitating their transport across lipid bilayers. This process involves the formation of a complex between the ionophore and the hydrogen ion, which is then transported through the hydrophobic interior of the membrane. The ionophore releases the hydrogen ion on the other side of the membrane, effectively transporting it across the barrier. This mechanism is crucial for maintaining proton gradients and enabling various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Valinomycin: An ionophore that selectively transports potassium ions.

    Nigericin: Transports potassium ions and hydrogen ions.

    Monensin: Transports sodium ions and hydrogen ions.

Uniqueness

Hydrogen ionophore V is unique in its high selectivity for hydrogen ions, making it particularly valuable for studies involving proton transport. Unlike other ionophores that may transport multiple types of ions, this compound’s specificity allows for more precise control and analysis of proton-related processes.

Conclusion

This compound is a versatile and valuable compound in scientific research and industrial applications. Its ability to selectively transport hydrogen ions makes it a crucial tool for studying ion transport mechanisms, cellular processes, and developing analytical devices. The compound’s unique properties and wide range of applications highlight its significance in various fields of science and technology.

Properties

IUPAC Name

9-(2-aminoethyl)-19,25,31,36-tetratert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.123,27.134,38.02,29.016,21]hentetraconta-1,16,18,20,23(41),24,26,29,31,34,36,38(40)-dodecaene-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H74N4O6/c1-51(2,3)41-23-33-19-37-27-43(53(7,8)9)29-39-21-35-25-42(52(4,5)6)26-36(48(35)62)22-40-30-44(54(10,11)12)28-38(20-34(24-41)47(33)61)50(40)64-32-46(60)57-15-18-58(16-13-55)17-14-56-45(59)31-63-49(37)39/h23-30,61-62H,13-22,31-32,55H2,1-12H3,(H,56,59)(H,57,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCWLCIELLZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCC(=O)NCCN(CCNC(=O)COC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)CCN)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H74N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746800
Record name 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000849-91-1
Record name 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen ionophore V
Reactant of Route 2
Hydrogen ionophore V
Reactant of Route 3
Hydrogen ionophore V
Reactant of Route 4
Hydrogen ionophore V
Reactant of Route 5
Hydrogen ionophore V
Reactant of Route 6
Hydrogen ionophore V

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